molecular formula C24H26N4O4 B2511280 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251677-69-6

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2511280
CAS No.: 1251677-69-6
M. Wt: 434.496
InChI Key: LXCNPCLEBCKBOJ-UHFFFAOYSA-N
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Description

This derivative features a cyclopentylcarbamoylmethyl group at position 1 and a 3-methoxyphenyl substituent at the N3 position, distinguishing it from other analogues. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological implications.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15-10-11-19-22(30)20(24(31)27-17-8-5-9-18(12-17)32-2)13-28(23(19)25-15)14-21(29)26-16-6-3-4-7-16/h5,8-13,16H,3-4,6-7,14H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCNPCLEBCKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the cyclopentylcarbamoyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research indicates that derivatives of naphthyridine, including this compound, have shown significant antiviral properties, particularly against HIV. Studies have reported that modified naphthyridine derivatives demonstrate nanomolar potencies against HIV integrase inhibitors, showcasing their potential as antiviral agents with low toxicity profiles .

Antibiotic Enhancement

Another promising application lies in its ability to enhance the efficacy of existing antibiotics. The compound has been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This synergistic effect could lead to more effective treatments for bacterial infections that are resistant to conventional therapies .

Anticancer Properties

Preliminary studies suggest that naphthyridine derivatives may possess anticancer properties. Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Antiviral Potency Modified naphthyridine compounds showed single-digit nanomolar potency against HIV vectors with wild-type integrase and improved efficacy against drug-resistant mutants .
Antibiotic Synergy The compound enhanced the effectiveness of fluoroquinolone antibiotics against resistant strains of bacteria, indicating its role as an antibiotic adjuvant .
Cytotoxicity Testing Initial tests on cancer cell lines suggest that certain derivatives exhibit significant cytotoxic effects, warranting further investigation into their mechanism of action .

Mechanism of Action

The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-methoxyphenyl group (target compound) donates electrons via the methoxy group, contrasting with the electron-withdrawing trifluoromethyl () and chloro () substituents.
  • Lipophilicity : The trifluoromethyl group () enhances lipophilicity, while the methoxy group (target compound) offers moderate polarity.

Physicochemical Data

Property Target Compound 1-(4-Chlorobenzyl) Derivative 1-Ethyl-7-methyl Derivative
Melting Point (°C) Not reported >300 Not reported
IR Peaks (cm⁻¹) Not reported 1686 (C=O keto), 1651 (C=O amide) Not reported
Mass (m/z) Not reported 423 (M+) Not reported
Solubility Not reported Likely low (high m.p.) Likely moderate (trifluoromethyl)

Notes:

  • The target compound’s cyclopentyl group may reduce aqueous solubility compared to smaller alkyl chains (e.g., ethyl in ).
  • Chlorinated derivatives () exhibit high melting points (>300°C), indicative of strong crystalline packing.

Gene Expression Correlations

  • Structurally similar compounds (Tanimoto coefficient >0.85) have only a 20% chance of sharing similar gene expression profiles, underscoring the importance of subtle substituent differences ().

Antimicrobial and Pharmacological Potential

  • Adamantyl Derivatives : Compounds like exhibit enhanced metabolic stability, attributed to the rigid adamantyl moiety.
  • Target Compound : The 3-methoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in methoxy-containing bioactive molecules ().

Crystallographic and Computational Insights

  • Crystallography : Programs like SHELXL () and ORTEP-3 () are widely used for small-molecule refinement. The target compound’s crystal structure (if solved) would reveal hydrogen bonding patterns influenced by the carbamoyl and methoxy groups.
  • QSPR/QSAR : Van der Waals descriptors () and electronic parameters (e.g., HOMO-LUMO gaps) could differentiate the target compound from analogues, explaining variations in bioactivity.

Biological Activity

The compound 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the naphthyridine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H26N4O4
  • Molecular Weight : 434.4876 g/mol
  • CAS Number : 1251677-69-6
  • IUPAC Name : this compound

Biological Activities

Research indicates that compounds within the naphthyridine family exhibit a broad spectrum of biological activities. The specific compound in focus has been studied for its potential in several therapeutic areas:

Anticancer Activity

Studies have shown that naphthyridine derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance:

  • A series of 1,7-disubstituted naphthyridines demonstrated moderate cytotoxicity against murine and human tumor cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance activity .
  • The compound's mechanism may involve the inhibition of critical cellular pathways associated with tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research highlights that 1,8-naphthyridine derivatives can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains .
  • This synergistic effect suggests that the compound could be utilized to combat antibiotic resistance in clinical settings.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of naphthyridine derivatives have been documented:

  • These compounds have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .
  • Analgesic effects have also been observed, indicating a dual role in pain management alongside inflammation reduction.

Study on Antitumor Activity

A notable study evaluated the antitumor effects of a related naphthyridine derivative (AT-3639) in both in vitro and in vivo models. Results indicated comparable efficacy to established chemotherapeutic agents like etoposide, highlighting the potential of this class of compounds as viable cancer treatments .

Synergistic Effects with Antibiotics

In another study focusing on antibiotic resistance, the combination of fluoroquinolone antibiotics with naphthyridine derivatives demonstrated enhanced antibacterial activity against resistant strains of E. coli and S. aureus. This finding supports the potential for developing combination therapies to address resistant infections effectively .

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